Trimethoxysilane
Overview
Description
Trimethoxysilane is an organosilicon compound with the chemical formula HSi(OCH₃)₃. It is a clear, colorless liquid that is slightly soluble in water. This compound is widely used as a basic raw material for the preparation of silicone materials. It contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond, making it a versatile reagent in various chemical processes .
Mechanism of Action
Target of Action
Trimethoxysilane (TMS) is an organosilicon compound that primarily targets the preparation of silicone materials . It is a basic raw material used in the production of silane coupling agents .
Mode of Action
TMS contains both hydrolyzable siloxane bonds and an active silicon-hydrogen bond . This dual functionality allows it to participate in a series of reactions, such as copolymerization, polycondensation, and disproportionation reactions . These reactions enable the production of diverse coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Biochemical Pathways
The primary biochemical pathway of TMS involves the hydrolysis of its siloxane bonds . This hydrolysis is a key step in the synthesis of silane coupling agents . The hydrolysis kinetics of TMS and other methoxysilane coupling agents have been studied using Fourier transform near-infrared (FTNIR) spectroscopy combined with the partial least squares (PLS) model .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for TMS are not readily available, it’s important to note that TMS is a small molecule with a molar mass of 121.187 g/mol . This suggests that it could be readily absorbed and distributed in biological systems.
Result of Action
The result of TMS’s action is the production of various silicone materials . For example, it can be used to manufacture organic coupling agents, like adhesion promoters . An example is trimethoxysilylpropyl methacrylate, which is produced by the direct addition of TMS to the 3-methacryloxypropyl group in the presence of radical scavengers .
Action Environment
The action of TMS is influenced by environmental factors such as temperature and acidity . For instance, both temperature and acidity can promote the hydrolysis reactions of TMS . Furthermore, TMS is slightly soluble in water and has a vapor pressure of less than 7.2 mmHg at 20 °C , suggesting that its action, efficacy, and stability could be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
Trimethoxysilane plays a significant role in biochemical reactions due to its hydrolyzable siloxane bonds and active silicon-hydrogen bond . These properties allow it to participate in copolymerization, polycondensation, and disproportionation reactions . This compound interacts with enzymes and proteins that facilitate these reactions, such as silane coupling agents and silylating substances . The nature of these interactions involves the formation of Si-O-Si bonds, which are crucial for the synthesis of silicone-based materials .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It is known to cause respiratory tract irritation upon inhalation, which can lead to inflammation of the lungs and pneumonitis . In vitro studies using human bronchial epithelial cell lines have demonstrated that exposure to this compound can result in cytotoxicity and the secretion of inflammatory markers . These effects indicate that this compound influences cell signaling pathways and gene expression related to inflammation and cellular stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of Si-O-Si bonds with biomolecules . This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context . For example, this compound can act as a reducing agent in certain reactions, altering the redox state of enzymes and affecting their activity . Additionally, the compound’s ability to hydrolyze and form siloxane bonds plays a critical role in its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties . The compound has a relatively high vapor pressure, which means it can exist in the gas phase and be subject to hydrolysis or degradation via reaction with hydroxyl radicals in the air . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent respiratory irritation and inflammation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause mild respiratory irritation, while higher doses can lead to severe toxicity and even death . The lethal concentration (LC50) for inhalation in rats is 42 ppm over 4 hours, and the lethal dose (LD50) for skin exposure in rabbits is 6300 μL/kg . These findings highlight the importance of careful dosage control when using this compound in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that include the hydrolysis of its methoxy groups to form silanol groups . These silanol groups can further react to form siloxane bonds, which are essential for the synthesis of silicone materials . The compound’s interactions with enzymes and cofactors that facilitate these reactions are critical for its metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s slight solubility in water allows it to diffuse across cell membranes and accumulate in specific cellular compartments . This distribution is influenced by the compound’s chemical properties and the presence of specific transport mechanisms .
Subcellular Localization
This compound’s subcellular localization is determined by its ability to form siloxane bonds and interact with cellular components . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These interactions can affect the compound’s activity and function within the cell, influencing processes such as gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethoxysilane can be synthesized through several methods. One common method involves the direct reaction of silicon with methanol in the presence of a copper catalyst. This reaction can be carried out in a solvent, with the presence of a catalytically effective amount of direct synthesis catalyst and an effective catalyst-promoting amount of direct synthesis catalyst promoter, often an organic or inorganic compound possessing at least one phosphorus-oxygen bond .
Industrial Production Methods: In industrial settings, this compound is often produced using a continuous process. This involves reacting methanol and silicon metal in the presence of a copper catalyst, optionally in an inert solvent, in a multiple reactor system containing at least three reactors. Methanol in substantially vapor form flows countercurrently to a stream containing the silicon metal .
Chemical Reactions Analysis
Types of Reactions: Trimethoxysilane undergoes various types of reactions, including hydrolysis, copolymerization, polycondensation, and disproportionation reactions.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the conversion of this compound to silanol groups in the presence of water. The reaction is often catalyzed by acids or bases.
Copolymerization and Polycondensation: These reactions involve the formation of siloxane bonds, which are crucial in the production of silicone materials. Common reagents include other silanes and catalysts such as tin or platinum compounds.
Disproportionation: This reaction involves the redistribution of silicon-hydrogen bonds and is often catalyzed by transition metal complexes.
Major Products: The major products formed from these reactions include various silane coupling agents, silylating substances for plastic surfaces, and reagents for thermal insulation production .
Scientific Research Applications
Trimethoxysilane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology and Medicine: this compound is used in the preparation of biocompatible materials and coatings for medical devices.
Industry: It is employed in the production of silicone materials, adhesives, coatings, and sealants.
Comparison with Similar Compounds
3-Methacryloxypropyl Trimethoxysilane (MPS): Used for surface functionalization of nanoparticles and in polymerization reactions.
Octadecyl this compound (ODTMS): Used for hydrophobizing surfaces and in the formation of hybrid nanoparticles.
3-Aminopropyltriethoxysilane (APTES): Commonly used to supply amino groups for further modifications on various materials
Uniqueness of this compound: this compound is unique due to its combination of hydrolyzable siloxane bonds and an active silicon-hydrogen bond, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable reagent in the synthesis of silicone materials and other organosilicon compounds .
Properties
InChI |
InChI=1S/C3H9O3Si/c1-4-7(5-2)6-3/h1-3H3 | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJJKWKADRNWSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027482, DTXSID501338920 | |
Record name | Trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0027482 | |
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Record name | Trimethoxysilyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501338920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Trimethoxysilane appears as a colorless liquid. Slightly soluble in water and denser than water. Hence floats on water. Very toxic by ingestion, inhalation or skin absorption. May also be corrosive to skin and eyes., Liquid, A colorless liquid; [CAMEO] | |
Record name | TRIMETHOXYSILANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12878 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Silane, trimethoxy- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethoxysilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
84 °C | |
Record name | Trimethoxy silane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Hydrolyzes rapidly in water | |
Record name | Trimethoxy silane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.860 g/cu cm at 20 °C | |
Record name | Trimethoxy silane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
76.0 [mmHg], 76 mm Hg at 25 °C (ext) | |
Record name | Trimethoxysilane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Trimethoxy silane | |
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Color/Form |
Liquid | |
CAS No. |
2487-90-3, 99702-90-6 | |
Record name | TRIMETHOXYSILANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/12878 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Trimethoxy silane | |
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Record name | Trimethoxysilane | |
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Record name | Silane, trimethoxy- | |
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Record name | Trimethoxysilane | |
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Record name | Trimethoxysilyl | |
Source | EPA DSSTox | |
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Record name | Trimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
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Record name | TRIMETHOXYSILANE | |
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Record name | Trimethoxy silane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-115 °C | |
Record name | Trimethoxy silane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6320 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can trimethoxysilanes be used to modify the surface of materials like glass and metals?
A1: Yes. Trimethoxysilanes are commonly employed as coupling agents to enhance the adhesion between organic polymers and inorganic materials. For example, (3-N,N,N-triethanolammoniopropyl)trimethoxysilane chloride and (3-N,N-dimethyl-3-N-n-octylammoniopropyl)this compound chloride effectively reduced bacterial adhesion on glass surfaces. [] Studies show that vinylthis compound effectively passivates mild steel surfaces when used in a two-stage treatment involving a zinc-phosphonate solution. []
Q2: How does the chain length of aminosilanes affect their interaction with materials like Na-MMT?
A2: The chain length of aminosilanes plays a crucial role in determining the interlayer spacing of Na-MMT. Research involving 3-aminopropyltriethoxysilane (A1100), N-(2-aminoethyl)-3-aminopropylthis compound (A1120), and 3-[2-(2-aminoethylamino)ethylamino]-propyl-trimethoxysilane (A1130) revealed that longer chain aminosilanes led to greater interlayer spacing in Na-MMT. []
Q3: Can trimethoxysilanes be used to improve the performance of rubber composites?
A3: Yes. Research shows that treating fly ash with various trimethoxysilanes, like Vinylthis compound (U-611), Vinyl-tris (2-methoxy-ethoxy) silane (LUVOMAXX VTMOEO DL50), 3-(glycidoxypropyl)this compound (U-50), Bis(triethoxysilylpropyl)polysulfide silane (Si-266), and Mercaptopropylthis compound (Dynaslan MTMO), before incorporating them into styrene-butadiene rubber (SBR) mixtures can significantly enhance the processing, mechanical, and abrasion resistance properties of the final vulcanized rubber. []
Q4: Can the properties of epoxy resins be tailored using trimethoxysilanes?
A4: Yes. The incorporation of γ-Glycidoxypropylthis compound (GOTMS) into epoxy resins can be used to fine-tune their mechanical and thermal properties. At higher concentrations, GOTMS can self-assemble into cage-like structures, enhancing the homogeneity of the resulting hybrid material and leading to improved thermal stability and mechanical strength. []
Q5: How does the choice of amine hardener influence the properties of epoxy-trimethoxysilane hybrid materials?
A5: The selection of the amine hardener significantly impacts the morphology and properties of epoxy-trimethoxysilane hybrids. Studies comparing MXDA and Jeffamine D230 showed that MXDA, being a faster-reacting hardener, can lead to less homogeneous material with a lower glass transition temperature (Tg) compared to Jeffamine D230. []
Q6: What is the basic chemical structure of trimethoxysilanes?
A6: Trimethoxysilanes have a central silicon atom bonded to three methoxy groups (-OCH3) and one organic functional group (R), which can vary. This general structure can be represented as R-Si-(OCH3)3.
Q7: How can the structure of trimethoxysilanes be confirmed?
A7: Various spectroscopic techniques can confirm the structure of trimethoxysilanes. These include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the type and arrangement of atoms in the molecule. [, , ]* Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies functional groups present in the molecule based on their characteristic absorption bands. [, , , , , ]* Gas Chromatography-Mass Spectrometry (GC/MS): Separates and identifies different components in a mixture and provides information about their molecular weight and fragmentation patterns. []
Q8: How do trimethoxysilanes interact with hydroxylated surfaces?
A8: Trimethoxysilanes readily react with hydroxyl groups (-OH) present on surfaces like glass, metals, and even cellulose in wood. [, , ] This reaction forms strong covalent Si-O-Si bonds, effectively anchoring the silane molecule to the surface.
Q9: What happens to the methoxy groups of trimethoxysilanes during surface modification?
A9: The methoxy groups of trimethoxysilanes are hydrolyzed in the presence of moisture, forming silanol groups (Si-OH) that can further condense with each other or with hydroxyl groups on the substrate surface. [, , ] This condensation reaction leads to the formation of a stable siloxane network (Si-O-Si) on the substrate.
Q10: Can (salen)CrCl complexes catalyze the copolymerization of this compound-containing epoxides with carbon dioxide?
A10: Yes. Research demonstrates that (salen)CrCl complexes, in the presence of a cocatalyst like N-MeIm, effectively catalyze the copolymerization of epoxides like 2-(3,4-epoxycyclohexyl)ethyl-trimethoxysilane with carbon dioxide to produce polycarbonates. This reaction offers a potential route for synthesizing CO2-soluble polycarbonates. []
Q11: How does the functional group (R) in trimethoxysilanes influence their application?
A11: The functional group (R) significantly impacts the reactivity and application of trimethoxysilanes. For instance, epoxy-functionalized trimethoxysilanes are ideal for improving adhesion in polymer composites, while amino-functionalized ones find use in bioconjugation and surface modification for biological applications. [, , ]
Q12: How does the presence of this compound groups in polyurethane dispersions affect their properties?
A12: this compound-terminated polyurethane dispersions exhibit exceptional storage stability and are free of organic solvents. Upon curing, they form water- and solvent-resistant films with enhanced toughness and scratch resistance. []
Q13: How does the concentration of a this compound coupling agent influence the properties of an adhesive?
A13: The concentration of this compound coupling agents plays a crucial role in determining the adhesion strength of an adhesive. Research shows that there exists an optimum concentration of the coupling agent that provides maximum adhesion strength. Beyond this optimum concentration, the adhesion strength tends to decrease. [, ]
Q14: How can the molecular weight distribution of silsesquioxanes (SSOs) derived from trimethoxysilanes be determined?
A14: UV-MALDI-TOF mass spectrometry is a powerful technique for analyzing the molar mass distribution of SSOs. This method helps identify the different cage and ladder structures formed during the hydrolytic condensation of this compound precursors, providing valuable insights into the SSO formation mechanism. []
Q15: Are there any alternatives to using silane coupling agents like trimethoxysilanes?
A15: While silane coupling agents are highly effective, alternative surface modification techniques include plasma treatment and the use of other coupling agents like titanates and zirconates. The choice of the most suitable method depends on the specific application and the materials involved. [, ]
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